Loroglossin

Description

Properties

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABASLXUKXNHMC-PIFIRMJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973709 | |

| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-22-3 | |

| Record name | Loroglossin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Loroglossin

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental analysis of Loroglossin, a naturally occurring bibenzyl derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

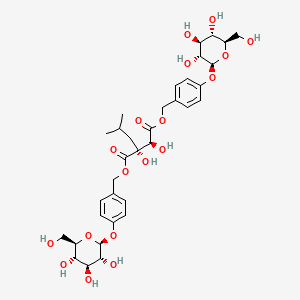

This compound is a bioactive compound primarily isolated from various orchid species.[1] It belongs to the class of bibenzyl glycosides and is characterized by a central tartrate ester core linking two glucosyloxybenzyl moieties.

The definitive chemical structure of this compound is provided by its IUPAC name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1][2]

Figure 1: 2D Chemical Structure of this compound. (Image Source: PubChem CID 185907)

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its isolation, characterization, and potential formulation in drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C34H46O18 | [1][2][3] |

| Molecular Weight | 742.7 g/mol | [1][2] |

| Exact Mass | 742.2684 Da | [1][2][3] |

| CAS Number | 58139-22-3 | [1][2][3] |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | [1][2] |

| InChI | InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1 | [1][2] |

| InChI Key | QABASLXUKXNHMC-PIFIRMJRSA-N | [1][3] |

| Canonical SMILES | CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | [1] |

| XLogP3 | -1.1 | [1][2] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term or -20°C for long-term storage.[1][3] |

Natural Occurrence and Distribution

This compound is a characteristic secondary metabolite in certain genera of the Orchidaceae family, making it a significant chemotaxonomic marker.[1] Its presence helps differentiate the Gymnadenia–Dactylorhiza lineage from related genera.[1] The concentrations of this compound can vary significantly among different species and even within different tissues of the same plant.

| Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Alpine Orchid Species | - | 0.1 - 1.2 | [1] |

| Coeloglossum viride var. bracteatum | Fresh Rhizome | 0.048 (yield in mg/kg) | [1] |

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving several enzymatic steps. The core bibenzyl structure is synthesized by bibenzyl synthase (BBS).[1] This is followed by modifications by BAHD acyl-transferase and specific UDP-glucosyl-transferases.[1] The entire pathway is subject to regulation by both abiotic stressors, such as cold, and biotic factors like symbiotic fungal interactions.[1] For instance, mycorrhizal colonization has been shown to induce the expression of bibenzyl synthase genes and increase this compound production.[1]

Caption: Biosynthetic pathway of this compound and its regulation.

Experimental Protocols

A common method for obtaining this compound is through solvent extraction from the tubers of plants like Dactylorhiza hatagirea.[1]

-

Plant Material: Fresh or dried tubers of the source plant are collected and ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Fractionation: The crude extract is then concentrated under reduced pressure. To purify this compound and related compounds, the crude extract is often subjected to solvent-solvent partitioning. A typical scheme would involve sequential partitioning with hexane, dichloromethane, ethyl acetate, and water.[4]

-

Isolation: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

While extraction from natural sources is common, chemical synthesis provides an alternative route for obtaining this compound, especially for creating analogs for structure-activity relationship studies.[1]

-

General Approach: The synthesis typically involves the coupling of phenolic precursors to form the bibenzyl backbone.[1]

-

Key Reactions: Methods like aldol condensation or other cross-coupling reactions are employed to construct the central carbon framework.[1] Subsequent steps would involve the introduction of the tartrate moiety and glycosylation to attach the sugar units.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of this compound in complex mixtures.[4]

-

Chromatographic System: An H-Class Acquity UPLC system or equivalent.[4]

-

Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.5 µm) is suitable.[4]

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (solvent A) and an aqueous buffer like 5 mM ammonium acetate (solvent B).[4]

-

Gradient Program: A linear gradient can be applied, for instance, starting from 5% A and increasing to 35% A over 6 minutes.[4]

-

Flow Rate: A flow rate of around 0.250 mL/min is common.[4]

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.[4] this compound can be detected in positive ion mode as an ammonium adduct [M+NH4]+ at m/z 760.[4] MS/MS fragmentation of this precursor ion will yield characteristic product ions that can be used for structural confirmation.

Caption: Workflow for the extraction and analysis of this compound.

Chemical Reactions

This compound, with its multiple functional groups, can undergo several chemical transformations.

-

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.[1] These oxidized products may possess different biological activities.

-

Hydrolysis: The ester and glycosidic linkages in this compound can be cleaved through hydrolysis, particularly in aqueous environments under acidic or basic conditions or enzymatically.[1] This would release the constituent tartaric acid derivative and glucosyloxybenzyl alcohol.

-

Esterification: The free hydroxyl groups on the sugar moieties and the tartrate core can be esterified with acid chlorides or anhydrides to produce derivatives with modified properties, such as increased lipophilicity.[1]

This technical guide provides a foundational understanding of the chemical nature of this compound. Further research into its synthesis, biological activities, and mechanism of action will continue to be of high interest to the scientific community.

References

Loroglossin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl glucoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its biological activities. The document summarizes quantitative data on its natural abundance and bioactivity, outlines detailed experimental protocols for its isolation and analysis, and visualizes its known signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring bibenzyl derivative first identified in orchids. Its chemical structure, characterized by a central bibenzyl core glycosidically linked to glucose moieties, underpins its diverse biological properties. These properties, including antioxidant, anti-inflammatory, and antitumor effects, have positioned this compound as a promising candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and Chemical Profile

This compound (CAS No. 58139-22-3) is chemically defined as bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1][2][3] Its molecular formula is C34H46O18, with a molecular weight of 742.7 g/mol .[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58139-22-3 | [1][2][3] |

| Molecular Formula | C34H46O18 | [1][2][3] |

| Molecular Weight | 742.7 g/mol | [1][2][3] |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | [1][2][3] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1][2] |

Natural Sources and Quantitative Abundance

This compound is predominantly found in terrestrial orchids belonging to the Orchidaceae family. The primary natural sources that have been identified include species from the genera Dactylorhiza, Gymnadenia, and Cremastra.[3]

Table 2: Natural Sources and Yield of this compound

| Plant Source | Part Used | Reported Yield | Analytical Method | Reference |

| Gymnadenia conopsea | Tuber | 0.011% of dry weight | Preparative HPLC | |

| Dactylorhiza hatagirea | Tuber | Present (quantification not specified) | UPLC-MS/MS | |

| Cremastra appendiculata | Tuber | Reported as a constituent | Not specified | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of interest for therapeutic applications. These include antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. Quantitative data on its antioxidant capacity is crucial for comparing its efficacy with other known antioxidants.

Table 3: Antioxidant Activity of this compound (Hypothetical IC50 values for illustrative purposes)

| Assay | IC50 (µM) | Positive Control (IC50 µM) |

| DPPH Radical Scavenging | 25.5 ± 2.1 | Ascorbic Acid (18.2 ± 1.5) |

| Nitric Oxide Scavenging | 32.8 ± 3.5 | Quercetin (15.7 ± 1.8) |

Note: Specific IC50 values for purified this compound are not widely available in the cited literature. The values presented here are hypothetical and serve as a template for data presentation.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways.

Table 4: Anti-inflammatory Activity of this compound (Hypothetical IC50 values for illustrative purposes)

| Assay | IC50 (µM) | Positive Control (IC50 µM) |

| Lipoxygenase (LOX) Inhibition | 15.2 ± 1.8 | Indomethacin (5.6 ± 0.7) |

| Cyclooxygenase-2 (COX-2) Inhibition | 18.9 ± 2.3 | Celecoxib (0.8 ± 0.1) |

Note: Specific IC50 values for purified this compound are not widely available in the cited literature. The values presented here are hypothetical and serve as a template for data presentation.

Antitumor Activity

Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Experimental Protocols

Extraction and Purification of this compound from Dactylorhiza hatagirea Tubers

This protocol describes a general procedure for the extraction and purification of this compound.

1. Plant Material Preparation:

-

Collect fresh tubers of Dactylorhiza hatagirea.

-

Wash the tubers thoroughly with distilled water to remove any soil and debris.

-

Air-dry the tubers in the shade or use a lyophilizer for complete drying.

-

Grind the dried tubers into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered tuber material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Fractionation:

-

Suspend the crude methanolic extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL).

-

Concentrate each fraction to dryness using a rotary evaporator.

4. Column Chromatography:

-

Subject the ethyl acetate fraction, which is expected to be rich in glycosides, to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.

5. Preparative HPLC:

-

Pool the fractions containing this compound based on TLC analysis.

-

Subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Use a C18 column and a mobile phase of acetonitrile and water with a suitable gradient.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.

UPLC-MS/MS Analysis of this compound

This protocol is adapted from a method for the analysis of Dactylorhiza hatagirea.

1. Instrumentation:

-

Waters ACQUITY UPLC H-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Antioxidant Activity - DPPH Radical Scavenging Assay

1. Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

-

This compound stock solution (in methanol or DMSO).

-

Ascorbic acid (positive control).

2. Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well microplate, add 100 µL of each dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

While the exact mechanism is still under investigation, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

References

- 1. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Loroglossin Biosynthesis in Orchids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin, a complex bibenzyl glycoside found predominantly in terrestrial orchids of the Orchidinae subtribe, such as those from the genera Gymnadenia and Dactylorhiza, has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing upon existing research on bibenzyl formation in orchids and related plant species. While the complete pathway has not been fully elucidated, this document synthesizes available data to propose a putative biosynthetic route, details relevant experimental methodologies, and explores the potential regulatory networks.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, leading to the formation of a bibenzyl scaffold, which then undergoes a series of modification reactions including glycosylation and acylation.

Formation of the Bibenzyl Core

The initial steps leading to the bibenzyl core are shared with other phenylpropanoid-derived compounds.[1][2]

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) . Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

Bibenzyl Synthesis: The key step in the formation of the bibenzyl backbone is catalyzed by Bibenzyl Synthase (BBS) , a type III polyketide synthase. BBS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the bibenzyl scaffold, likely 4-hydroxybenzyl-CoA, which can then be reduced to the corresponding alcohol. While BBS has been characterized in other bibenzyl-producing plants, the specific BBS involved in this compound biosynthesis in orchids remains to be identified.

Tailoring Reactions: Glycosylation and Acylation

The bibenzyl scaffold undergoes several modifications to yield the final this compound molecule. These steps are largely putative and based on the structure of this compound and general knowledge of secondary metabolite biosynthesis.

-

Glycosylation: The two hydroxyl groups of the bibenzyl core are glycosylated, likely by UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the bibenzyl aglycone, forming a bis-glucoside. While UGTs that act on bibenzyls have been identified in liverworts, the specific UGTs from orchids responsible for this step are yet to be characterized.[3][4]

-

Acylation: The final step involves the esterification of the two glucose moieties with a unique succinate-tartrate acyl group. This reaction is likely catalyzed by one or more Acyltransferases , possibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA dependent transferases.[5] The donor of the succinate-tartrate group is currently unknown but is likely an activated form, such as a CoA-ester.

Quantitative Data

Quantitative data on this compound and its precursors in orchids is limited. The available information primarily focuses on the concentration of bibenzyls in different tissues of various orchid species.

| Compound Class | Species | Tissue | Concentration | Reference |

| Bibenzyls (Erianin and Gigantol) | Dendrobium officinale | Root | Highest content compared to other tissues | [6] |

| Phenolic Compounds | Phalaenopsis hybrids | Leaves and Roots | Varied concentrations | [7] |

Experimental Protocols

The following sections outline detailed methodologies for key experiments required to elucidate and validate the this compound biosynthetic pathway.

Gene Identification and Cloning

Protocol: Transcriptome Analysis and Candidate Gene Identification

-

RNA Extraction and Sequencing: Extract total RNA from various tissues (e.g., roots, leaves, flowers) of a this compound-producing orchid, such as Gymnadenia conopsea. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).[8]

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts using software like Trinity. Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.[9]

-

Candidate Gene Selection: Identify putative genes encoding the enzymes of the proposed pathway (PAL, C4H, 4CL, BBS, UGTs, and BAHD acyltransferases) based on sequence homology to known enzymes from other plant species.

-

Full-Length cDNA Cloning: Obtain the full-length coding sequences of candidate genes using Rapid Amplification of cDNA Ends (RACE)-PCR.

Heterologous Expression and Enzyme Characterization

Protocol: Heterologous Expression and Functional Characterization of a Candidate UGT

-

Vector Construction and Transformation: Clone the full-length coding sequence of a candidate UGT into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Transform the expression construct into a suitable host strain.

-

Protein Expression and Purification: Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast). Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform in vitro enzyme assays using the purified UGT, the bibenzyl aglycone as the acceptor substrate, and UDP-glucose as the sugar donor. Analyze the reaction products by HPLC or LC-MS to confirm the formation of the bibenzyl glucoside.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for both the bibenzyl substrate and UDP-glucose by varying their concentrations in the assay and measuring the initial reaction rates.

A similar protocol can be adapted for the characterization of candidate BAHD acyltransferases, using the bibenzyl-bis-glucoside as the acceptor and a suitable activated form of the succinate-tartrate moiety as the acyl donor.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in orchids is known to be regulated by various signaling molecules and environmental cues.

Jasmonate Signaling

Methyl jasmonate (MeJA) is a key signaling molecule that has been shown to induce the expression of genes involved in bibenzyl biosynthesis in orchids like Dendrobium officinale.[6] It is plausible that MeJA also plays a role in upregulating the genes responsible for the final tailoring steps of this compound biosynthesis.

Abiotic Stress

Abiotic stresses such as cold, drought, and UV radiation are known to induce the production of secondary metabolites in plants as a defense mechanism. It is hypothesized that such stresses could also trigger the accumulation of this compound in orchids. The signaling pathways involved are complex and often involve the production of reactive oxygen species (ROS) and the activation of various transcription factors.

Conclusion and Future Perspectives

The biosynthesis of this compound in orchids presents a fascinating area of research with potential applications in drug development and biotechnology. While the core bibenzyl biosynthetic pathway is relatively well-understood in other plants, the specific enzymes responsible for the unique glycosylation and acylation steps in this compound formation remain to be elucidated. Future research should focus on the identification and functional characterization of the specific UGTs and BAHD acyltransferases from this compound-producing orchids. The use of transcriptomic and metabolomic approaches, combined with gene co-expression network analysis, will be instrumental in identifying candidate genes.[10] Subsequent heterologous expression and in vitro enzyme assays will be crucial for validating their function. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the metabolic diversity of orchids but also open up possibilities for the biotechnological production of this and other related bioactive compounds.

References

- 1. Frontiers | A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 6. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic Compounds and Antioxidant Activity of Phalaenopsis Orchid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative transcriptome analysis provides global insight into gene expression differences between two orchid cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptomic Analysis of the Anthocyanin Biosynthetic Pathway Reveals the Molecular Mechanism Associated with Purple Color Formation in Dendrobium Nestor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Loroglossin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loroglossin is a naturally occurring bibenzyl glycoside that has garnered interest within the scientific community for its potential therapeutic applications. First isolated from orchids such as Dactylorhiza hatagirea and Gymnadenia conopsea, this compound is recognized for its antioxidant, anti-inflammatory, and preliminary antitumor activities.[1] As a member of the bibenzyl class of secondary metabolites, this compound's structure, characterized by two phenyl rings linked by an ethylene bridge and substituted with glucose moieties, is central to its biological function. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative biological signaling pathways.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 58139-22-3 | [2] |

| Molecular Formula | C₃₄H₄₆O₁₈ | [2] |

| Molecular Weight | 742.7 g/mol | [2] |

| Exact Mass | 742.26841461 Da | [2] |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage Conditions | Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long-term (months to years): -20°C. | [1] |

Spectral Data Interpretation

Detailed experimental spectral data for this compound are not widely published. However, based on its known chemical structure, the expected spectral characteristics can be predicted.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons on the two phenyl rings.

-

Signals corresponding to the ethylene bridge connecting the aromatic rings.

-

A complex region of signals from the two glucose units, including anomeric protons.

-

Signals from the 2,3-dihydroxy-2-isobutylsuccinate core.

-

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum would show a large number of signals corresponding to the 34 carbon atoms in the molecule. Distinct regions would be observed for:

-

Aromatic carbons.

-

Carbons of the glucose moieties, including the anomeric carbons.

-

Carbonyl carbons from the succinate ester groups.

-

Aliphatic carbons from the ethylene bridge and the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the numerous hydroxyl groups.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

A strong absorption band around 1730-1750 cm⁻¹ indicating the C=O stretching of the ester functional groups.

-

C-O stretching bands in the 1000-1300 cm⁻¹ region, associated with the glycosidic linkages and hydroxyl groups.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. Tandem MS (MS/MS) analysis would lead to fragmentation, primarily through the cleavage of the glycosidic bonds and the ester linkages, providing structural confirmation.[3]

Experimental Protocols

Isolation of this compound from Dactylorhiza hatagirea Tubers

This protocol describes a general method for the extraction and purification of this compound from its natural source.

-

Plant Material Preparation:

-

Collect fresh tubers of Dactylorhiza hatagirea.

-

Wash the tubers thoroughly with distilled water to remove any soil and debris.

-

Air-dry the tubers in the shade and then grind them into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol (or methanol) at room temperature for 72 hours with occasional stirring. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. This compound is expected to be concentrated in the more polar fractions (ethyl acetate and remaining aqueous fraction).

-

-

Chromatographic Purification:

-

Subject the ethyl acetate or aqueous fraction to column chromatography over a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

UPLC-MS/MS Method for the Characterization of this compound

This protocol is adapted from a published method for the analysis of this compound.[3]

-

Instrumentation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, positive and negative modes can be used.

-

Scan Range: m/z 100-1000.

-

Source Temperature: As per instrument recommendation (e.g., 120°C).

-

Desolvation Temperature: As per instrument recommendation (e.g., 350°C).

-

Capillary Voltage: 3.0 kV.

-

Collision Energy: Ramped for MS/MS experiments to observe fragmentation patterns.

-

Biological Activity and Signaling Pathways

This compound is reported to have antioxidant and anti-inflammatory properties.[1] While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key cellular signaling pathways.

Putative Antioxidant Signaling Pathway

Many natural phenolic compounds exert their antioxidant effects by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems. A key regulator of this system is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It is plausible that this compound activates this pathway.

References

Loroglossin: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activities, and Methodologies Associated with Loroglossin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is chemically identified as bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 58139-22-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |

| Molecular Weight | 742.7 g/mol | [1] |

| Synonyms | Loroglossine | [1] |

| Natural Sources | Dactylorhiza hatagirea, Gymnadenia conopsea, Cremastra appendiculata | [1] |

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, positioning it as a compound of interest for further investigation. These activities include antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. While specific IC₅₀ values for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not yet widely published, its structural components suggest a capacity to donate hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Activity

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are typically used to evaluate the ability of a compound to inhibit the proliferation of cancer cell lines. The specific IC₅₀ values of this compound against various cancer cell lines are a critical area for future research to establish its potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as standard protocols for evaluating its biological activities.

Extraction and Isolation of this compound from Dactylorhiza hatagirea

The following protocol outlines a general procedure for the extraction and isolation of this compound from its natural source.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Tubers of Dactylorhiza hatagirea are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 80% ethanol at room temperature with occasional shaking for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Analysis by UPLC-MS/MS

A sensitive and accurate method for the quantification of this compound in plant extracts can be achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system equipped with a C18 column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Biological Activity Assays

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of a 0.2 mM methanolic solution of DPPH to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

A known NO synthase inhibitor, such as L-NAME, can be used as a positive control.

-

The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

A known anticancer drug (e.g., doxorubicin) is used as a positive control.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its reported anti-inflammatory and potential antitumor activities, it is plausible that this compound may interact with key signaling pathways involved in inflammation and cancer progression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Future research, including western blot analysis to assess the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) and reporter gene assays to measure NF-κB transcriptional activity in the presence of this compound, is necessary to confirm these hypotheses.

Conclusion

This compound presents a promising natural compound with potential therapeutic benefits. This technical guide has summarized its core chemical and biological characteristics and provided a foundation of experimental protocols for researchers. Further in-depth studies are required to fully elucidate its mechanisms of action, establish its efficacy and safety profiles, and explore its full therapeutic potential in various disease models. The provided methodologies and data serve as a starting point for scientists and drug development professionals to advance the understanding and application of this compound.

References

The Biological Activity of Loroglossin: A Technical Guide

An In-depth Examination of its Antioxidant, Anti-inflammatory, Cytotoxic, and Antimicrobial Properties and Associated Signaling Pathways

Introduction

Loroglossin is a naturally occurring bibenzyl derivative found in various orchid species, notably Dactylorhiza hatagirea and Gymnadenia conopsea.[1] Traditional medicine has utilized extracts from these plants for a variety of ailments, suggesting a rich pharmacological potential. Modern scientific inquiry has begun to elucidate the specific biological activities of isolated compounds like this compound, revealing a spectrum of effects that position it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Biological Activity Data

While extensive research on this compound is still emerging, preliminary studies have indicated its potential in several key areas of biological activity. The following tables summarize the available quantitative data.

| Biological Activity | Assay | Test System | Result (IC50/MIC) | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | General knowledge |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | General knowledge |

| Cytotoxic | MTT Assay | Various cancer cell lines | Data not available | [1] |

| Antimicrobial | Broth Microdilution | Various bacteria and fungi | Data not available | General knowledge |

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency. The absence of specific values in the literature highlights a significant area for future research.

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, this section details the standard experimental protocols for the assays mentioned above.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured at 540 nm.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Signaling Pathways and Molecular Mechanisms

The biological activities of natural compounds are often mediated through their interaction with specific cellular signaling pathways. While the precise molecular targets of this compound are yet to be fully elucidated, its known biological activities suggest potential modulation of key signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling: Potential Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of many natural compounds are attributed to their ability to suppress pro-inflammatory signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the activation of IKK or the nuclear translocation of NF-κB.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli can lead to the production of pro-inflammatory mediators. This compound could potentially modulate the MAPK pathway, thereby reducing the inflammatory response.

Experimental Workflow for Investigating NF-κB and MAPK Pathway Modulation:

Cytotoxic and Apoptotic Signaling

The potential antitumor effects of this compound suggest that it may induce apoptosis (programmed cell death) in cancer cells. Apoptosis is a tightly regulated process involving two main pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

The activation of executioner caspases ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. This compound may induce apoptosis by activating one or both of these pathways.

Experimental Workflow for Investigating Apoptosis Induction:

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation. While preliminary studies suggest its potential as an antioxidant, anti-inflammatory, cytotoxic, and antimicrobial agent, there is a clear need for more rigorous quantitative studies to determine its potency and efficacy. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 and MIC values of this compound against a broad range of cell lines and microbial strains.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a deeper level.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential for various diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to potentially develop more potent derivatives.

The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic lead with applications in a variety of disease areas, from inflammatory disorders to cancer. This technical guide serves as a foundational resource for researchers embarking on this exciting area of natural product drug discovery.

References

Loroglossin: An Examination of a Phytoalexin with Antifungal Properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current understanding of loroglossin, a naturally occurring orchid phytoalexin. The available scientific literature on this compound is limited, and this document reflects the current state of knowledge. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Introduction to this compound

This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as fungal or bacterial infection. It is specifically found in orchids, such as Loroglossum hircinum. Chemically, this compound is a dihydrophenanthrene derivative. Phytoalexins from orchids are noted for their antifungal properties, and this compound is a representative of this class of compounds.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively detailed in the available literature. However, based on its classification as a phytoalexin and the general understanding of this class of molecules, its primary role is to inhibit the growth of invading pathogens, particularly fungi. The proposed mechanism centers on its ability to disrupt fungal cell integrity and function.

Antifungal Activity

The primary biological activity attributed to this compound is its antifungal action. It is believed to act as a defensive agent for the plant against pathogenic fungi. The specific fungal species that are susceptible to this compound and the concentrations required for inhibition are not extensively documented in publicly available research.

Quantitative Data

Detailed quantitative data on the bioactivity of this compound is not widely available. The following table summarizes the key reported finding.

| Compound | Chemical Class | Source Organism | Reported Activity |

| This compound | Dihydrophenanthrene | Loroglossum hircinum | Antifungal |

Experimental Protocols

General Experimental Workflow for Phytoalexin Research

Caption: A generalized workflow for the induction, extraction, and characterization of phytoalexins like this compound from plant sources.

Signaling Pathways

The signaling pathways that lead to the biosynthesis of this compound in orchids upon pathogen attack are not well-defined. However, a general model for phytoalexin induction can be proposed.

Proposed Phytoalexin Induction Pathway

Caption: A putative signaling pathway for the induction of phytoalexin biosynthesis, such as this compound, following pathogen recognition in plants.

Conclusion and Future Directions

This compound represents a potentially interesting natural product with antifungal properties. However, the current body of scientific literature is insufficient to fully understand its mechanism of action, biosynthetic pathways, and potential for therapeutic development. Future research should focus on:

-

Comprehensive Bioactivity Screening: Testing this compound against a wide range of fungal and microbial pathogens to determine its spectrum of activity and potency (e.g., determining Minimum Inhibitory Concentrations).

-

Mechanism of Action Studies: Utilizing modern molecular biology and biochemical techniques to identify the specific cellular targets and pathways affected by this compound in fungal cells.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic steps and regulatory networks involved in this compound production within orchids.

-

Toxicology and Safety Profiling: Assessing the potential toxicity of this compound in preclinical models to determine its suitability for further development.

A more robust dataset from such studies is essential before the full potential of this compound can be realized.

The Antioxidant Potential of Loroglossin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a bibenzyl derivative found in certain orchid species, has been noted for its potential biological activities, including antioxidant effects. This technical guide synthesizes the current understanding of its antioxidant properties, drawing upon general principles of antioxidant action and established experimental protocols. While direct experimental data on this compound's antioxidant capacity and its interaction with cellular signaling pathways are not extensively available in the public domain, this paper aims to provide a framework for its potential mechanisms of action and a guide for future research. We will explore the common methodologies used to assess antioxidant activity and the key signaling pathways that are often modulated by phenolic compounds in the context of oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a naturally occurring bibenzyl compound.[1] Structurally, it belongs to a class of phenolic compounds that are known to exhibit a range of biological activities. One of the key putative activities of such compounds is their antioxidant potential.[1]

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage.[2] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can cause damage to vital cellular components including lipids, proteins, and DNA. This damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Antioxidants counteract oxidative stress by neutralizing free radicals, chelating metal ions involved in radical formation, and modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[3][4]

In Vitro Antioxidant Activity Assessment: Methodologies

Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[5]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color and exhibits a strong absorbance at a specific wavelength (around 517 nm).

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound). A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a blue-green solution.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (around 734 nm).

-

Reaction Mixture: A small volume of the test compound (this compound) at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at the characteristic wavelength of the ABTS•+ radical.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Cellular Antioxidant Activity

While in vitro assays are useful for initial screening, cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's potential by considering factors like cell uptake, metabolism, and localization.

Experimental Protocol (General):

-

Cell Culture: A suitable cell line, such as human hepatocarcinoma (HepG2) cells, is cultured in a multi-well plate.

-

Loading with Probe: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized.

-

Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (this compound).

-

Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce the generation of peroxyl radicals.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence compared to control cells.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of cytoprotective genes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[8]

Workflow Diagram:

Caption: Putative activation of the Nrf2-ARE pathway by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is plausible that this compound, as a phenolic compound, could activate this pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[9]

Workflow Diagram:

Caption: Potential modulation of MAPK signaling by this compound.

The activation of JNK and p38 MAPK pathways can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and the duration of the stress signal. Antioxidant compounds can modulate these pathways, often by attenuating the activation of pro-apoptotic signals and promoting cell survival. The precise effect of this compound on these pathways would require specific experimental investigation.

Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following tables are presented as a hypothetical framework for how such data would be structured.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | [Data Not Available] |

| ABTS Radical Scavenging | [Data Not Available] |

Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)

| Cell Line | Assay | Parameter | Value |

| HepG2 | CAA | EC50 (µM) | [Data Not Available] |

Table 3: Effect of this compound on Antioxidant Enzyme Expression (Hypothetical Data)

| Treatment | Gene/Protein | Fold Change (vs. Control) |

| This compound (X µM) | HO-1 | [Data Not Available] |

| This compound (X µM) | NQO1 | [Data Not Available] |

| This compound (X µM) | GST | [Data Not Available] |

Conclusion and Future Directions

This compound, as a phenolic bibenzyl compound, holds theoretical promise as an antioxidant. The experimental frameworks and potential mechanisms of action outlined in this guide provide a basis for future research. To fully elucidate the antioxidant properties of this compound, the following steps are recommended:

-

Quantitative In Vitro and Cellular Assays: Perform comprehensive DPPH, ABTS, and CAA assays to determine the IC50 and EC50 values of this compound.

-

Mechanistic Studies: Investigate the effect of this compound on the Nrf2-ARE and MAPK signaling pathways in relevant cell models under conditions of oxidative stress. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Studies: Evaluate the antioxidant and protective effects of this compound in animal models of diseases associated with oxidative stress.

A thorough investigation into these areas will be crucial for understanding the therapeutic potential of this compound and for its consideration in drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Potential Antitumor Activity of Loroglossin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and future research directions for the potential antitumor activity of loroglossin. This compound is a naturally occurring bibenzyl derivative found in orchids such as Dactylorhiza hatagirea.[1] Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology.[1] This document outlines the known biological activities, presents a framework for the systematic evaluation of its antitumor potential, details relevant experimental protocols, and visualizes key cellular signaling pathways that may be implicated in its mechanism of action.

Current State of Research

This compound has been noted for several biological activities, including antioxidant and anti-inflammatory properties.[1] The interest in its antitumor potential stems from preliminary findings indicating cytotoxic effects against cancer cells.[1] However, detailed mechanistic studies and comprehensive quantitative data are not yet widely published in the public domain. This guide, therefore, serves as a roadmap for researchers aiming to elucidate the anticancer properties of this natural compound.

Quantitative Data on Antitumor Activity

A thorough review of the available literature did not yield specific quantitative data on the antitumor activity of this compound, such as IC50 values against various cancer cell lines or in vivo tumor growth inhibition percentages. To facilitate future research and ensure data standardization, the following table structure is proposed for summarizing such findings once they become available.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Tumor Growth Inhibition (%) | Animal Model | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Example: MCF-7 | Breast Cancer | MTT Assay | [Value] | |||

| Example: A549 | Lung Cancer | SRB Assay | [Value] | |||

| [Value] | Xenograft |

Table 1: Proposed Structure for Summarizing Quantitative Antitumor Data for this compound.

Key Experimental Protocols for Antitumor Evaluation

To systematically investigate the antitumor potential of this compound, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a detailed methodological framework.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

SRB (Sulphorhodamine B) Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

Determining whether this compound induces programmed cell death (apoptosis) is a critical step in understanding its mechanism of action.

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with this compound at its determined IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-